Cas no 196302-06-4 (Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-)

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- is a chiral organic compound featuring a trifluoromethyl (–CF₃) substituent at the para position of the benzene ring and a hydroxyl group at the α-position of the acetic acid moiety. The (αS)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the electron-withdrawing –CF₃ group enhances its reactivity in electrophilic substitutions and stabilizes intermediates in synthetic pathways. This compound is particularly useful in the preparation of bioactive molecules, including agrochemicals and medicinal agents, due to its structural rigidity and functional versatility. High purity and well-defined stereochemistry make it a reliable building block in fine chemical synthesis.
Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- structure
196302-06-4 structure
Product Name:Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-
CAS No:196302-06-4
MF:C9H7F3O3
MW:220.145293474197
CID:5958001
PubChem ID:688068
Update Time:2025-11-06

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-
    • (S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • (S)-4-(trifluoromethyl)mandelic acid
    • 4-(Trifluoromethyl)-L-mandelic acid
    • EN300-7538763
    • (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid
    • (s)-4-trifluoromethylmandelic acid
    • starbld0024774
    • 196302-06-4
    • SCHEMBL4634324
    • SDGXYUQKJPFLDG-ZETCQYMHSA-N
    • (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • Inchi: 1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1
    • InChI Key: SDGXYUQKJPFLDG-ZETCQYMHSA-N
    • SMILES: [C@@H](C1C=CC(C(F)(F)F)=CC=1)(O)C(=O)O

Computed Properties

  • Exact Mass: 220.03472857g/mol
  • Monoisotopic Mass: 220.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.481±0.06 g/cm3(Predicted)
  • Boiling Point: 324.2±37.0 °C(Predicted)
  • pka: 3.06±0.10(Predicted)

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Pricemore >>

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Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Related Literature

Additional information on Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-

Recent Advances in the Study of Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- (CAS: 196302-06-4)

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- (CAS: 196302-06-4) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. Its unique structural features, including the trifluoromethyl group and the α-hydroxy moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a key intermediate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that the (αS)-enantiomer exhibits superior binding affinity to cyclooxygenase-2 (COX-2) compared to its (αR)-counterpart. This finding underscores the importance of stereochemistry in the pharmacological activity of this class of compounds.

In the area of synthetic methodology, a breakthrough was reported in Organic Letters (2024) describing an asymmetric catalytic route to produce Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- with high enantiomeric excess (ee > 99%). The new protocol employs a chiral copper catalyst system that significantly improves the yield and selectivity compared to traditional resolution methods. This advancement has important implications for the scalable production of this valuable building block.

Recent pharmacological studies have revealed that derivatives of Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- show promising activity as PPARγ (peroxisome proliferator-activated receptor gamma) partial agonists. A 2024 paper in Bioorganic & Medicinal Chemistry demonstrated that these compounds maintain the beneficial metabolic effects of full agonists while minimizing the adverse side effects typically associated with this class of antidiabetic drugs.

The compound's metabolism and pharmacokinetic properties were extensively characterized in a 2023 ADMET study. Researchers found that the trifluoromethyl group significantly enhances metabolic stability while the α-hydroxy moiety facilitates phase II conjugation, resulting in favorable drug-like properties. These findings position Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- as a promising scaffold for further medicinal chemistry optimization.

Emerging applications in radiopharmaceuticals have been reported, where the compound serves as a precursor for 18F-labeled tracers. The presence of the trifluoromethyl group allows for straightforward isotopic exchange, enabling the development of novel PET imaging agents for neurological disorders. This application was highlighted in a recent publication in the Journal of Labelled Compounds and Radiopharmaceuticals (2024).

In conclusion, Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- (CAS: 196302-06-4) continues to attract significant research attention due to its versatile applications in drug discovery and development. Recent advances in synthetic methods, pharmacological characterization, and novel applications underscore its importance as a valuable chemical entity in the pharmaceutical sciences.

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